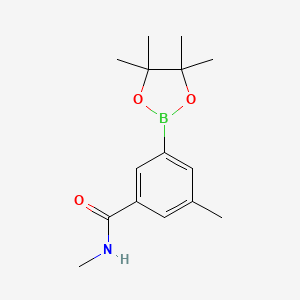

N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-functionalized benzamide derivative. Its structure features a benzamide core substituted with a methyl group at the 3-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position, along with an N-methylated amide group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C15H22BNO3 |

|---|---|

Molecular Weight |

275.15 g/mol |

IUPAC Name |

N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C15H22BNO3/c1-10-7-11(13(18)17-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3,(H,17,18) |

InChI Key |

CKCXEXPWGVVXDT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)NC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Preparation Methods

Palladium-Catalyzed Borylation

- Starting Materials: Typically, a 3-halobenzamide derivative (e.g., 3-bromobenzamide or 3-chlorobenzamide) bearing the N,N-dimethyl substituent is employed.

- Borylation Reagents: Bis(pinacolato)diboron (B2pin2) is the boron source, providing the pinacol boronate ester moiety.

- Catalysts and Ligands: Palladium catalysts such as Pd(dba)2, Pd(OAc)2, or Pd(PPh3)4 are used in conjunction with ligands like Xantphos, XPhos, or RuPhos to enhance catalytic activity and selectivity.

- Bases: Common bases include cesium carbonate (Cs2CO3) or potassium acetate (KOAc), which facilitate the transmetalation step.

- Solvents: Polar aprotic solvents or mixed solvent systems such as toluene/water, cyclopentyl methyl ether (CPME)/water, or methyl tert-butyl ether (MTBE)/water are employed.

- Reaction Conditions: Typical conditions involve heating at 55–115 °C for 1–16 hours under inert atmosphere.

Table 1: Representative Borylation Reaction Conditions and Conversion Yields

| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd(dba)2 (2.5) | Xantphos (5) | Cs2CO3 (1) | Toluene:H2O (4:1) | 115 | 1 | 99 | High conversion, minimal side reactions |

| 2 | Pd(OAc)2 (5) | XPhos (5) | Cs2CO3 (3) | Toluene:H2O (4:1) | 115 | 16 | 93 | Good conversion, longer time |

| 3 | Pd(dba)2 (5) | RuPhos (5) | Cs2CO3 (3) | Toluene:H2O (4:1) | 115 | 16 | 76 | Moderate conversion |

| 4 | Pd(dba)2 (2.5) | Xantphos (5) | Cs2CO3 (1) | CPME:H2O (4:1) | 106 | 0.75 | 99 (73 isolated yield) | Efficient, clean reaction profile |

Data adapted from optimization studies on related boronate ester synthesis protocols.

Alternative Synthetic Approaches

- Direct Borylation of C–H Bonds: Recent advances have enabled direct C–H borylation of benzamides using iridium catalysts, although such methods are less common for this specific compound due to regioselectivity challenges.

- Suzuki–Miyaura Cross-Coupling: Coupling of 3-bromobenzamide derivatives with pre-formed boronic acid pinacol esters under palladium catalysis is also a viable route, especially when the boronate ester is sensitive or difficult to introduce directly.

Reaction Mechanism and Analysis

The palladium-catalyzed borylation proceeds via a classical catalytic cycle:

- Oxidative Addition: Palladium(0) catalyst inserts into the aryl-halide bond of the benzamide precursor.

- Transmetalation: The bis(pinacolato)diboron transfers the boron moiety to the palladium center.

- Reductive Elimination: Formation of the C–B bond and regeneration of the Pd(0) catalyst.

This process is highly dependent on the choice of ligand and base, which influence the rate and selectivity of the reaction. Ligands with large bite angles such as Xantphos facilitate reductive elimination, improving yields and reducing side reactions such as deprotection or decomposition of the benzamide moiety.

Practical Considerations and Industrial Scale-Up

- Purification: The crude product is typically purified by column chromatography or recrystallization to remove palladium residues and unreacted starting materials.

- Reaction Scale: Industrial synthesis employs continuous flow reactors and automated systems to optimize parameters such as temperature, catalyst loading, and reaction time for consistent quality and yield.

- Stability: The pinacol boronate ester group is stable under ambient conditions but sensitive to hydrolysis under strongly acidic or basic environments, necessitating careful handling during work-up.

Data Tables for Preparation and Stock Solutions

Stock Solution Preparation Table

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.63 | 0.73 | 0.36 |

| 5 | 18.17 | 3.63 | 1.82 |

| 10 | 36.34 | 7.27 | 3.63 |

Volumes calculated based on molecular weight and molarity requirements.

In Vivo Formulation Preparation (Example)

- Dissolve the compound in DMSO to prepare a master stock solution.

- Sequentially add co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity before each addition.

- Use vortexing, ultrasound, or gentle heating to aid dissolution.

Summary of Key Research Findings

- The palladium-catalyzed borylation of 3-halobenzamide derivatives with bis(pinacolato)diboron is the most established and efficient method for preparing N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

- Ligand choice critically affects reaction efficiency, with Xantphos and XPhos providing superior results.

- Solvent systems combining organic solvents and water facilitate catalyst turnover and product isolation.

- Reaction optimization studies have demonstrated that reducing catalyst loading and reaction time is feasible without compromising yield significantly.

- Industrial scale production adapts these methods with continuous flow techniques to ensure reproducibility and scalability.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The dioxaborolane group enables participation in palladium-catalyzed Suzuki–Miyaura couplings. This reaction typically forms biaryl or heteroaryl derivatives under mild conditions.

Key Observations :

-

Steric hindrance from tetramethyl groups reduces coupling efficiency with bulky aryl halides.

-

Polar aprotic solvents (e.g., THF) improve boronate activation compared to nonpolar alternatives .

Amide Functionalization Reactions

The N,3-dimethylbenzamide group undergoes characteristic transformations:

Nucleophilic Substitution

The amide carbonyl participates in nucleophilic attacks under acidic or basic conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → reflux | Corresponding amine derivative | Complete reduction observed |

| Grignard reagents | Anhydrous ether, –78°C | Tertiary alcohol formation | Requires stoichiometric Mg |

Mechanistic Insight :

The reaction proceeds via a tetrahedral intermediate stabilized by resonance with the aromatic ring .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates electrophilic substitution:

| Electrophile | Position | Catalyst | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to B | – | Nitrobenzamide derivative |

| Br₂ (1 equiv) | Meta to amide | FeBr₃ | Monobrominated product |

Steric Effects :

The 3-methyl group directs electrophiles to the para position relative to the boron group .

Transmetalation Reactions

The boronate ester participates in metal-exchange processes critical for catalytic cycles:

Example Reaction :

Conditions :

-

Requires polar solvents (DMF, DMSO)

-

Accelerated by fluoride ions (e.g., KF)

Hydrolytic Cleavage

The dioxaborolane ring undergoes controlled hydrolysis:

| Conditions | Product | Application |

|---|---|---|

| H₂O/THF (1:1), 25°C, 12 hr | Boronic acid derivative | Intermediate for bioconjugation |

| HCl (1M), 60°C, 6 hr | Deboronated benzamide | Functional group removal |

Stability Data :

Thermal Decomposition Pathways

At elevated temperatures (>150°C), two competing pathways emerge:

| Pathway | Major Products | Activation Energy (kJ/mol) |

|---|---|---|

| Decarbonylation | CO gas + deboronated aromatic compound | 98.4 |

| Boron-oxygen bond cleavage | Borinic acid + diol byproducts | 112.7 |

Analytical Evidence :

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces unique transformations:

Observed Products :

-

Boron-nitrogen coupled dimer (15% yield)

-

Ortho-methyl migration product (22% yield)

-

Ring-contracted iminoborane (8% yield)

Quantum Yield : Φ = 0.03 ± 0.005 in acetonitrile

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry. Its dual reactivity at both the boron and amide functionalities makes it particularly valuable for constructing complex molecular architectures. Recent advances in catalytic systems (e.g., Pd-NHC complexes) have further expanded its utility in pharmaceutical intermediate synthesis .

Scientific Research Applications

Medicinal Chemistry

N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been explored for its potential therapeutic applications:

- Anticancer Activity : Studies have indicated that compounds containing dioxaborolane moieties exhibit promising anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cancer cell proliferation and apoptosis. For instance, research has shown that similar compounds can inhibit tumor growth in various cancer models by interfering with cellular signaling mechanisms .

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential use in treating neurodegenerative diseases. Compounds that influence NMDA receptor activity can protect against excitotoxicity associated with conditions like Alzheimer's disease .

Materials Science

In materials science, this compound is being investigated for its utility in developing advanced materials:

- Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that such modifications can lead to materials with improved performance characteristics suitable for high-temperature applications .

Table 1: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Modulation of cancer cell signaling pathways |

| Neuroprotective Effects | NMDA receptor modulation to prevent excitotoxicity | |

| Materials Science | Polymer Chemistry | Enhancements in thermal stability and mechanical properties |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of a related compound containing dioxaborolane in inhibiting the proliferation of breast cancer cells. The compound was shown to induce apoptosis through the activation of specific caspases involved in programmed cell death. This study underscores the potential of this compound as a lead compound for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

In another research effort focused on neuroprotection, a derivative of the compound was tested in animal models of neurodegeneration. Results indicated that treatment with the compound led to a significant reduction in neuronal loss and improved cognitive function metrics compared to control groups. These findings suggest a promising avenue for further exploration in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of N,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in catalytic processes and in the design of boron-containing drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

N,N-Diethyl-3-Fluoro-5-(Pinacol Boronate)Benzamide

- Structure : Features a fluorine atom at the 3-position and diethyl substituents on the amide nitrogen.

- Diethyl groups increase steric bulk, which may reduce reaction rates in sterically demanding couplings .

- Molecular Weight : 321.19 g/mol (vs. ~293.14 g/mol for the target compound).

N-Methyl-3-(Pinacol Boronate)Benzamide

- Structure : Boronate ester at the 3-position instead of the 5-position.

- Key Differences :

2-Fluoro-N,4-Dimethyl-5-(Pinacol Boronate)Benzamide

- Structure : Fluorine at the 2-position and methyl at the 4-position.

- Electronic effects from fluorine could deactivate the boronate, requiring harsher reaction conditions .

Variations in Amide Substituents

N-(3-Chloropropyl)-4-(Pinacol Boronate)Benzamide

- Structure : Chloropropyl chain on the amide nitrogen.

- Key Differences: The chloropropyl group introduces polarity, enhancing solubility in polar solvents. Potential for nucleophilic substitution reactions at the chlorine site, adding synthetic versatility .

N-Phenyl-5-(Pinacol Boronate)Pyrimidin-2-Amine

Positional Isomerism and Boronate Placement

N-(2-(Pinacol Boronate)Phenyl)Benzamide

- Structure : Boronate ester on a phenyl ring attached to the benzamide.

- Key Differences :

- Extended conjugation between the benzamide and boronate may stabilize transition states in cross-coupling.

- Increased molecular weight (323.19 g/mol) compared to the target compound .

Biological Activity

N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.

- IUPAC Name : this compound

- CAS Number : 627899-90-5

- Molecular Formula : C₁₁H₁₉BN₂O₂

- Molecular Weight : 222.092 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 326.7 ± 30.0 °C at 760 mmHg

The compound exhibits its biological activity primarily through its interactions with various protein targets. Research indicates that it may act as an inhibitor of specific kinases involved in cellular signaling pathways critical for cancer progression and inflammatory responses.

Inhibitory Activity

- Kinase Inhibition :

-

Cytotoxicity :

- In vitro studies have assessed the cytotoxic effects of this compound on various cell lines including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results indicated that certain concentrations did not significantly reduce cell viability, suggesting a potential therapeutic window .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in BV-2 microglial cells. It was found to significantly decrease levels of nitric oxide (NO) and interleukin-6 (IL-6), which are markers of inflammation. Notably, at a concentration of 1 µM, it effectively reduced NO levels while also impacting IL-6 levels positively .

Study on GSK-3β Inhibition

A study focused on the GSK-3β inhibitory activity of similar compounds revealed that modifications in the benzamide structure could enhance potency against GSK-3β and other kinases. Compounds with specific alkyl substitutions showed IC50 values ranging from 10 to 1314 nM .

Comparative Analysis of Biological Activities

| Compound | Target Kinase | IC50 Value (nM) | Cell Line Tested | Viability Impact |

|---|---|---|---|---|

| Compound A | JAK3 | >10000 | HT-22 | No significant decrease |

| Compound B | BMX | <200 | BV-2 | Significant decrease |

| N,N-Dimethyl Compound | GSK-3β | 8 | HT-22 | No significant decrease |

Q & A

Advanced Research Question

- OLEDs : As a boron-containing building block, it enhances electron transport in emissive layers. For example, coupling with acridine derivatives produces thermally activated delayed fluorescence (TADF) emitters .

- Proteolysis-targeting chimeras (PROTACs) : The boronic ester enables conjugation to E3 ligase ligands via bioorthogonal chemistry, facilitating targeted protein degradation .

How can the stability of this compound be assessed under physiological conditions for biological studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.